molecular formula C18H20ClN7 B2876334 N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946289-11-8

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2876334
CAS No.: 946289-11-8
M. Wt: 369.86
InChI Key: BZUWWBFNILEVHG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a 4-chlorophenyl group at position 4 and a 4-ethylpiperazine moiety at position 2. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the 4-ethylpiperazine substituent contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7/c1-2-25-9-11-26(12-10-25)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8H,2,9-12H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWWBFNILEVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.

    Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the pteridine core.

    Attachment of the 4-ethylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction where 4-ethylpiperazine reacts with an appropriate leaving group on the pteridine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pteridine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

  • Structure : Differs in the aryl substituent (2,4-dimethylphenyl vs. 4-chlorophenyl) and piperazine group (phenyl vs. ethyl).
  • Properties : Increased steric bulk from the dimethylphenyl group may reduce membrane permeability compared to the chlorophenyl analog. The phenylpiperazine moiety could enhance π-π stacking interactions but reduce solubility .

2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine

  • Structure : Features a halogenated phenyl group (5-chloro-2-fluorophenyl) and a pyridinyl substituent instead of piperazine.
  • Properties : The fluorine atom may improve metabolic stability, while the pyridine ring introduces hydrogen-bonding capabilities.

Piperazine-Containing Compounds

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

  • Structure: Shares a 4-chlorophenyl group but replaces the pteridine core with a pyridinylethanone scaffold.
  • Activity: Inhibits the CYP51 enzyme in Trypanosoma cruzi with efficiency comparable to posaconazole, highlighting the role of piperazine in antiparasitic activity .

N-(4-Chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)piperazin-1-amine

  • Structure : Contains a nitro-substituted benzylidene group and methoxyphenyl-piperazine.
  • Activity: No direct data, but similar Schiff bases exhibit antimicrobial properties .

Chlorophenyl-Substituted Heterocycles

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

  • Structure: A pyridinone core with dual 4-chlorophenyl groups.
  • Activity : Exhibits antifungal activity against Candida albicans, attributed to the free -NH- linker and para-substituted aromatic moieties .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structure: Thiazole core with a chlorophenyl and dimethylaminobenzylidene group.
  • Activity : Demonstrated antimicrobial effects, emphasizing the importance of the chlorophenyl moiety in broad-spectrum activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Reported Activity Reference
N-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine Pteridine 4-Chlorophenyl, 4-ethylpiperazine C₁₈H₁₉ClN₆⁺ Inferred kinase modulation -
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 2,4-Dimethylphenyl, phenylpiperazine C₂₃H₂₄N₆ Unknown
UDO (CYP51 inhibitor) Pyridinylethanone 4-Chlorophenyl, trifluoromethylphenyl-piperazine C₂₆H₂₂ClF₃N₂O Antiparasitic
PYR Pyridinone Dual 4-chlorophenyl groups C₁₈H₁₄Cl₂N₂O Antifungal (C. albicans)
4-(4-Chlorophenyl)-N-[(E)-...thiazol-2-amine Thiazole 4-Chlorophenyl, dimethylaminobenzylidene C₁₈H₁₅ClN₄S Antimicrobial

Molecular formula estimated based on structural analogs.

Key Findings and Implications

  • Piperazine Modifications : Ethylpiperazine (target compound) likely improves aqueous solubility compared to phenylpiperazine analogs, enhancing bioavailability .
  • Chlorophenyl Role : The para-chloro substitution is conserved in antimicrobial and antifungal agents, suggesting its critical role in target interaction .

Biological Activity

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, characterized by its unique structure that includes a chlorophenyl group and an ethylpiperazine moiety. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the realms of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClNC_{18}H_{20}ClN with a molecular weight of approximately 369.86 g/mol. Its structure allows for significant interactions with various biological targets, making it a candidate for drug development.

Property Value
Molecular Weight369.86 g/mol
SolubilityNot available
Melting PointNot specified

Biological Activity

This compound exhibits notable biological activity through its interactions with specific receptors and enzymes. Key findings include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases involved in cancer progression, suggesting its utility in oncology research. For instance, it demonstrates a high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating selective inhibition over other dopamine receptors such as D2.
  • Receptor Modulation : Its ability to modulate receptor activity positions it as a promising candidate for treating neurological disorders where dopamine signaling is disrupted.
  • Potential Applications : Preliminary studies indicate that this compound could serve as a lead compound in drug discovery, particularly targeting pathways associated with cancer and neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound, highlighting its unique properties:

  • Comparative Analysis : A comparative study of structurally similar compounds revealed that variations in substituents (e.g., methyl vs. ethyl groups on the piperazine ring) can significantly alter biological activity and receptor affinity.
    Compound Name Key Features
    N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineContains dimethylphenyl; potential for different activity
    N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineFluorine substitution may alter pharmacological properties
    N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineDifferent halogen substitution; varying receptor affinities
  • Mechanistic Insights : Mechanistic studies have demonstrated that the compound interacts with specific cellular pathways, influencing processes such as cell proliferation and apoptosis, which are critical in cancer biology.

Future Directions

The ongoing research into this compound emphasizes its potential as a therapeutic agent. Future studies are likely to focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.
  • Structural Modifications : Investigating how modifications to its chemical structure can enhance its biological activity or reduce side effects.
  • Clinical Applications : Exploring its application in clinical settings for conditions like schizophrenia or other neuropsychiatric disorders.

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